3-Chloro-2-iodobenzotrifluoride
Overview
Description
3-Chloro-2-iodobenzotrifluoride is an organohalogen compound with the molecular formula C7H3ClF3I. It is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 3-Chloro-2-iodobenzotrifluoride typically involves halogenation reactions. One common method is the iodination of 1-chloro-3-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring . Industrial production methods may involve similar halogenation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
3-Chloro-2-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2-iodobenzotrifluoride has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, contributing to drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodobenzotrifluoride is primarily related to its ability to undergo substitution and coupling reactions. The presence of the iodine and chlorine atoms makes it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
3-Chloro-2-iodobenzotrifluoride can be compared with other halogenated benzene derivatives, such as:
2-Chloro-1-iodo-3-(trifluoromethyl)benzene: Similar in structure but with different positional isomerism.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, leading to different reactivity and applications.
4-Chlorobenzotrifluoride: Lacks the iodine atom, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
1-chloro-2-iodo-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWCYWSKUHXVED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590606 | |
Record name | 1-Chloro-2-iodo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-41-9 | |
Record name | 1-Chloro-2-iodo-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203626-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-iodo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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